molecular formula C12H14N2O3 B13873786 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one

1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one

Cat. No.: B13873786
M. Wt: 234.25 g/mol
InChI Key: INZCQRPXEMDGQB-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

  • Solvent: Common solvents used are ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the azetidine ring can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate, solvents like acetone, elevated temperatures.

Major Products Formed:

    Reduction: 1-(Azetidin-1-yl)-3-(4-aminophenyl)propan-1-one.

    Substitution: Various substituted azetidine derivatives.

    Oxidation: Oxidized azetidine derivatives with different functional groups.

Scientific Research Applications

1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Azetidin-1-yl)-3-phenylpropan-1-one
  • 1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one
  • 1-(Azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one

Comparison: 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This makes it different from other similar compounds that may have different substituents on the phenyl ring

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C12H14N2O3/c15-12(13-8-1-9-13)7-4-10-2-5-11(6-3-10)14(16)17/h2-3,5-6H,1,4,7-9H2

InChI Key

INZCQRPXEMDGQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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